

cDC1 lineage commitment and development pathways

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An In-Depth Technical Guide to Conventional Type 1 Dendritic Cell (cDC1) Lineage Commitment and Development

Introduction

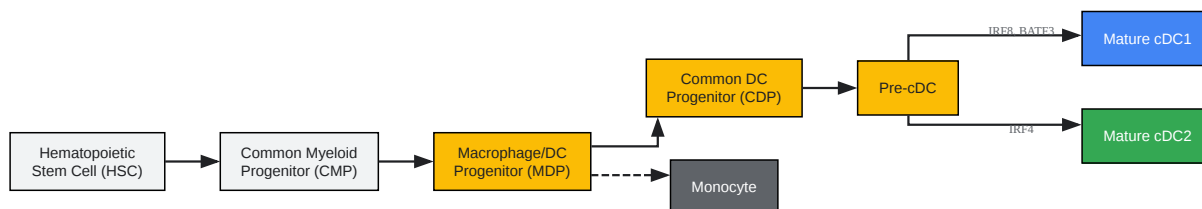
Conventional type 1 dendritic cells (cDC1s) are a specialized subset of antigen-presenting cells essential for initiating cytotoxic T lymphocyte (CTL) responses against intracellular pathogens and tumors.[1] Their unique ability to cross-present exogenous antigens on MHC class I molecules makes them a focal point of research in immunology and oncology. Understanding the intricate molecular pathways that govern their development from hematopoietic stem cells (HSCs) is crucial for harnessing their therapeutic potential. This guide provides a detailed overview of the key transcription factors, signaling pathways, and developmental milestones that define cDC1 lineage commitment.

The cDC1 Developmental Pathway

The journey from a hematopoietic stem cell to a mature cDC1 is a multi-step process characterized by the progressive restriction of developmental potential. This process primarily occurs in the bone marrow, where HSCs give rise to a cascade of increasingly committed progenitors.

The developmental trajectory begins with the common myeloid progenitor (CMP), which differentiates into the macrophage and DC progenitor (MDP).[2] The MDP is a key branching point, giving rise to both monocytes and the common DC progenitor (CDP).[2] The CDP has

lost monocyte potential and is the immediate precursor to both plasmacytoid DCs (pDCs) and conventional DCs (cDCs).^{[2][3]} CDPs then differentiate into pre-cDCs, which migrate from the bone marrow to peripheral tissues where they give rise to the two major cDC lineages: cDC1 and cDC2.^[2]



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Figure 1. Simplified cDC1 developmental pathway from HSC to mature cDC1.

Key Transcription Factors in cDC1 Lineage Commitment

A consortium of transcription factors orchestrates the expression of genes that define the cDC1 lineage. The interplay between these factors is critical at multiple stages of development, from progenitor commitment to the maintenance of the mature cDC1 identity.

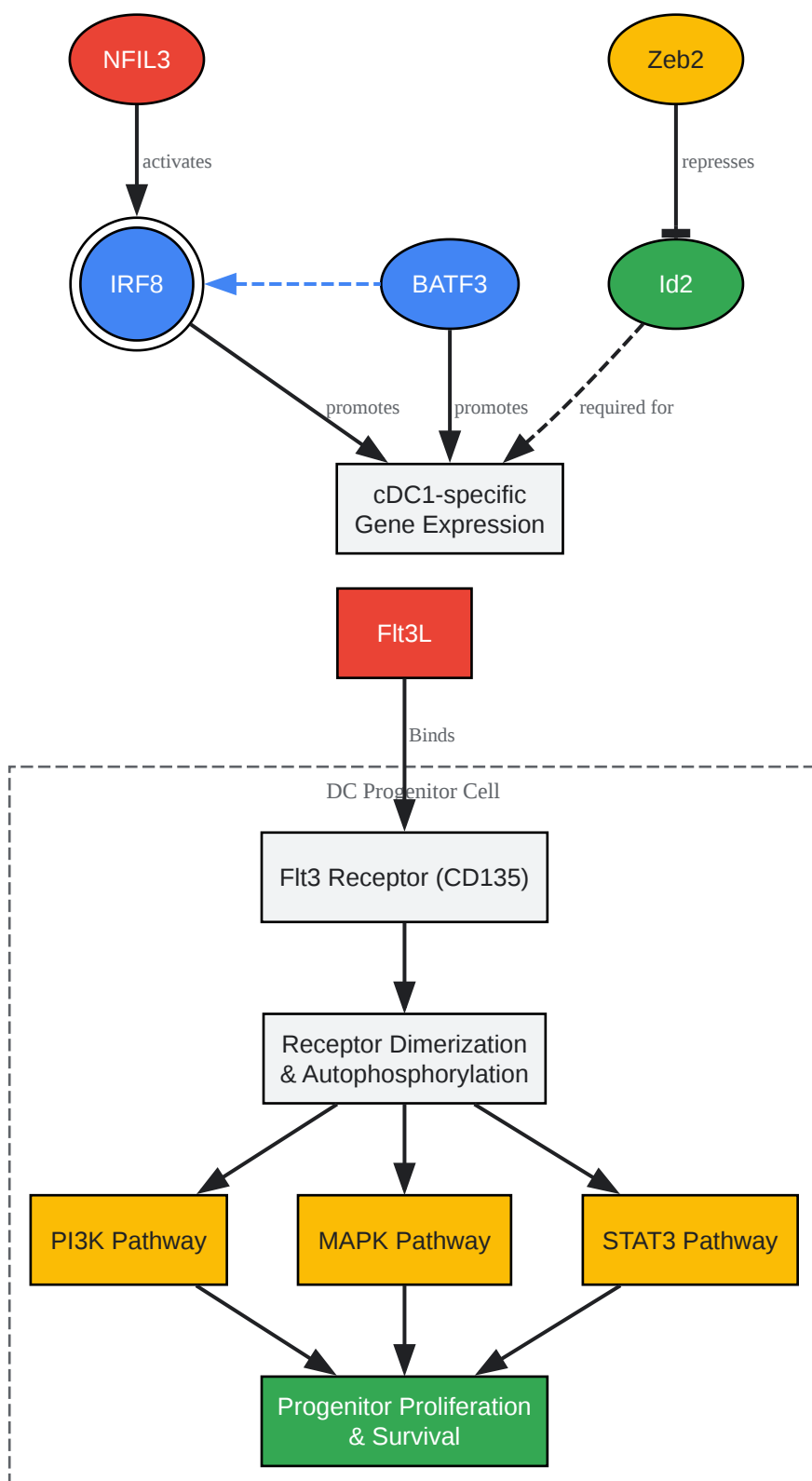
IRF8 (Interferon Regulatory Factor 8) is considered the master regulator of cDC1 development.^[4] It is required at multiple stages, from the CDP to the mature cDC1.^[4] High levels of IRF8 are associated with the specification of pDCs and cDC1s.^[4] In committed cDC1s, continuous IRF8 expression is necessary to maintain their identity and prevent conversion into cDC2-like cells.^[4]

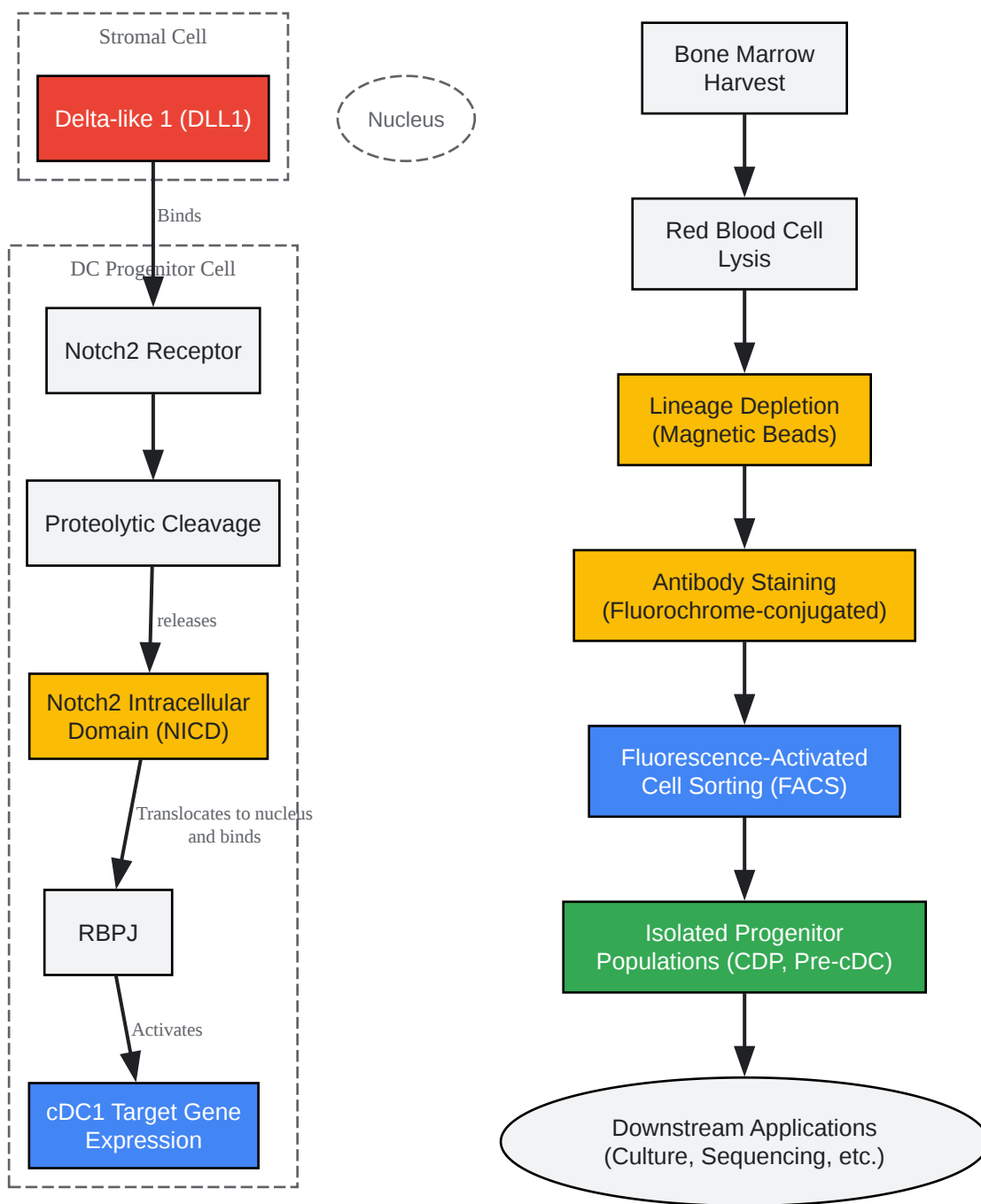
BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3) is another indispensable factor for cDC1 development.^[1] BATF3 cooperates with IRF8 to activate the cDC1-specific transcriptional program.^[5] Mice lacking *Batf3* are deficient in cDC1s and show impaired CD8⁺ T cell responses to tumors and viral infections.^[1] BATF3 functions during cDC1 lineage commitment, in part by maintaining the expression of IRF8.^[1]

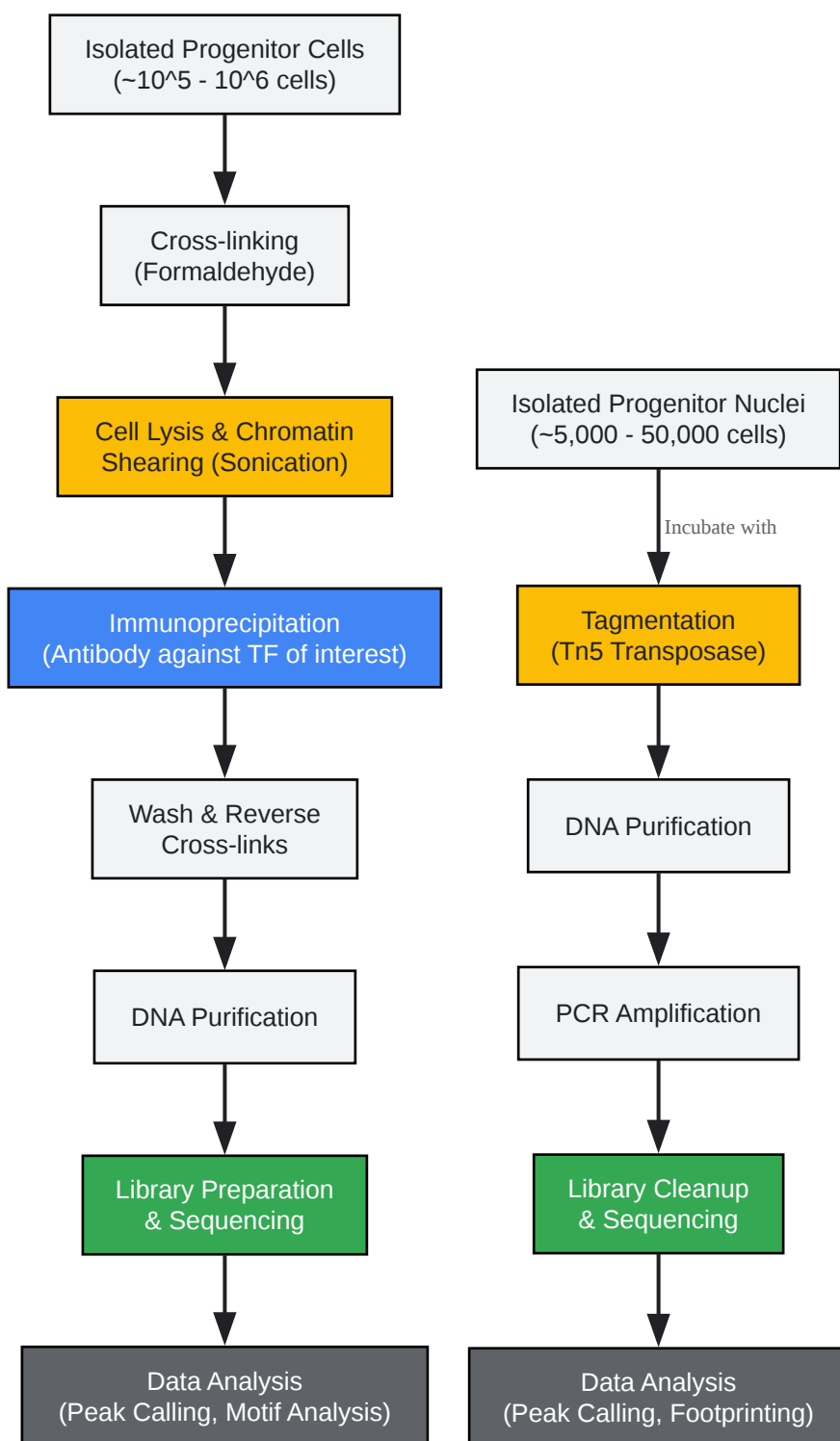
NFIL3 (Nuclear Factor, Interleukin 3 Regulated) acts upstream of IRF8 and is essential for the development of CD8 α ⁺ cDCs, a subset of cDC1s.[\[6\]](#)

Id2 (Inhibitor of DNA binding 2) is required for cDC1 development and is thought to function by antagonizing inhibitors of the cDC1 lineage.

Zeb2 (Zinc Finger E-Box Binding Homeobox 2) acts as a negative regulator of cDC1 development. Zeb2 represses Id2, and its downregulation is necessary for commitment to the cDC1 lineage.[\[7\]](#)







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